molecular formula C40H46S6 B12604215 2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene CAS No. 878436-23-8

2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

Cat. No.: B12604215
CAS No.: 878436-23-8
M. Wt: 719.2 g/mol
InChI Key: KCVDTHVHQIBLFQ-UHFFFAOYSA-N
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Description

2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene is a complex organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene typically involves the use of Stille or Suzuki coupling reactions. These reactions are facilitated by palladium catalysts and involve the coupling of halogenated thiophene derivatives with organotin or boronic acid derivatives .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization would be essential to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (Br2, Cl2), nitric acid, sulfuric acid.

Major Products

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its conjugated thiophene rings, which facilitate electron delocalization and charge transport. The molecular targets include the active sites in OFETs and OPVs, where the compound acts as a channel for charge carriers. The pathways involved include π-π stacking interactions and charge transfer processes .

Properties

CAS No.

878436-23-8

Molecular Formula

C40H46S6

Molecular Weight

719.2 g/mol

IUPAC Name

2-octyl-5-[5-[5-[5-[5-(5-octylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene

InChI

InChI=1S/C40H46S6/c1-3-5-7-9-11-13-15-29-17-19-31(41-29)33-21-23-35(43-33)37-25-27-39(45-37)40-28-26-38(46-40)36-24-22-34(44-36)32-20-18-30(42-32)16-14-12-10-8-6-4-2/h17-28H,3-16H2,1-2H3

InChI Key

KCVDTHVHQIBLFQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)C5=CC=C(S5)C6=CC=C(S6)CCCCCCCC

Origin of Product

United States

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